2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-8-11-12-9(16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQRLMXKFHKCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964911 | |
| Record name | 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-30-0 | |
| Record name | 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 4-Nitrobenzohydrazide with Chloroacetyl Chloride
The most widely reported method involves the cyclocondensation of 4-nitrobenzohydrazide with chloroacetyl chloride under dehydrating conditions. In this approach, 4-nitrobenzoic acid is first converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol. Subsequent treatment with chloroacetyl chloride in the presence of triethylamine (TEA) facilitates the formation of the intermediate N'-(2-chloroacetyl)-4-nitrobenzohydrazide. Cyclization is achieved using phosphoryl chloride (POCl₃) as a dehydrating agent under reflux conditions, yielding the target oxadiazole.
Reaction Conditions
- Solvent: Dichloromethane (DCM) or toluene
- Temperature: 80–100°C (reflux)
- Time: 6–12 hours
- Yield: 70–85%
Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution, where the hydrazide attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Intramolecular cyclization eliminates water, forming the 1,3,4-oxadiazole ring. The electron-withdrawing nitro group enhances cyclization efficiency by stabilizing the transition state.
One-Pot Synthesis via Carbon Disulfide-Mediated Cyclization
An alternative one-pot method employs carbon disulfide (CS₂) and potassium hydroxide (KOH) to form the oxadiazole ring directly from 4-nitrobenzohydrazide and chloroacetic acid. This approach eliminates the need for intermediate isolation, reducing purification steps.
Procedure
- 4-Nitrobenzohydrazide (1.0 equiv) and chloroacetic acid (1.2 equiv) are dissolved in ethanol.
- CS₂ (1.5 equiv) and KOH (2.0 equiv) are added, and the mixture is refluxed for 4–6 hours.
- The product is precipitated by acidification with HCl and purified via column chromatography.
Advantages
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while maintaining yield efficiency. A mixture of 4-nitrobenzohydrazide and chloroacetyl chloride in DCM is irradiated at 100°C for 15–20 minutes, followed by cyclization with POCl₃.
Key Parameters
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like DCM and acetonitrile enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) favor cyclization but require longer reaction times.
Table 1: Solvent Optimization for Cyclocondensation
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 85 | 6 |
| Toluene | 2.38 | 78 | 12 |
| Acetonitrile | 37.5 | 82 | 8 |
Catalytic Additives
The addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields by 10–15% in biphasic systems.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
- δ 166.2 (C-2 oxadiazole)
- δ 158.4 (C-5 oxadiazole)
- δ 148.1 (NO₂-C), 129.8–124.3 (Ar-C)
- δ 40.7 (CH₂Cl)
Mass Spectrometry (EI):
Applications and Derivatives
The chloromethyl group enables facile functionalization into thioethers, selenocyanates, or tetrazoles for pharmacological screening. Recent studies highlight its role as a precursor for anticancer and antimicrobial agents.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 2-(Aminomethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is primarily studied for its potential as an antimicrobial and anticancer agent . Its mechanism of action involves interaction with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.
-
Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines.
Cell Line IC50 Value (µM) Mechanism of Action MCF-7 0.65 Induction of apoptosis U-937 2.41 Inhibition of topoisomerase activity MEL-8 1.5 Cell cycle arrest at G0-G1 phase -
Antimicrobial Activity : It shows significant activity against bacterial and fungal strains.
Microorganism Minimum Inhibitory Concentration (MIC) Sclerotinia sclerotiorum 5.17 mg/L Escherichia coli 10 mg/L Staphylococcus aureus 7.5 mg/L
Materials Science
The compound is utilized in the development of advanced materials due to its unique electronic properties. It serves as a precursor for synthesizing polymers and nanomaterials with specific functionalities.
Chemical Biology
In biochemical assays, it acts as a probe to study enzyme activities and protein interactions, aiding in the understanding of various biological mechanisms.
Case Studies
-
Anticancer Evaluation :
A study investigating the anticancer properties of similar oxadiazole derivatives highlighted that compounds with para-substituted nitro groups exhibited enhanced cytotoxicity against cancer cell lines . The research indicated a direct correlation between structural modifications and biological activity. -
Antimicrobial Studies :
Research on oxadiazole derivatives revealed broad-spectrum antimicrobial activities, with specific compounds demonstrating efficacy against resistant strains . The introduction of electron-withdrawing groups significantly improved their antibacterial properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the introduction of electron-withdrawing groups at specific positions enhances biological activity:
| Substituent Position | Biological Activity Enhancement |
|---|---|
| Para Nitro | Significant increase in cytotoxicity |
| Meta Nitro | Moderate increase |
| No Substituent | Baseline activity |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Substituent Effects on Pharmacological Activity
Key Structural Features :
- C2 Substituents : Chloromethyl (-CH2Cl) or substituted phenyl groups (e.g., 4-chlorophenyl, 4-nitrophenyl).
- C5 Substituents : Aryl groups with EWGs (e.g., 4-nitrophenyl, 4-fluorophenyl) or alkylsulfonyl groups.
Table 1: Activity Profiles of Selected 1,3,4-Oxadiazole Derivatives
Observations :
- CNS Activity : Compounds with dual EWGs at C2 and C5 (e.g., XIV and XV) exhibit superior CNS depressant effects. The nitro group at C5 enhances activity compared to chloro substituents .
- Anticancer Activity : Substituent polarity matters. Compound 106 (C5=4-fluorophenyl) shows 98.74% growth inhibition in leukemia cells, while the chloromethyl variant may act as a precursor for targeted therapies .
- Antibacterial Activity : Sulfonyl groups at C2 (e.g., -SO2CH3) paired with 4-fluorophenyl at C5 yield potent antibacterial effects, outperforming commercial agents like bismerthiazol .
Biological Activity
2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including anticancer and antimicrobial effects, supported by data tables and relevant case studies.
- Molecular Formula : C9H6ClN3O3
- Molecular Weight : 239.62 g/mol
- CAS Number : 50677-30-0
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. Notably, it has shown promising results against:
- Human acute monocytic leukemia (U-937)
- Breast adenocarcinoma (MCF-7)
- Melanoma (MEL-8)
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| U-937 | 2.41 | Inhibition of topoisomerase activity |
| MEL-8 | 1.5 | Cell cycle arrest at G0-G1 phase |
The compound demonstrated a dose-dependent increase in apoptosis markers such as p53 activation and caspase-3 cleavage in MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various fungal strains and bacteria.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Sclerotinia sclerotiorum | 5.17 mg/L |
| Escherichia coli | 10 mg/L |
| Staphylococcus aureus | 7.5 mg/L |
In particular, the compound showed superior antifungal activity compared to standard treatments like quinoxyfen, suggesting its utility in agricultural applications as well .
Structure-Activity Relationship (SAR)
The introduction of electron-withdrawing groups (EWGs), such as nitro groups at specific positions on the aromatic ring, has been linked to enhanced biological activity. Modifications to the oxadiazole core are crucial for optimizing efficacy and reducing toxicity.
Table 3: Structure-Activity Relationship Analysis
| Substituent Position | Biological Activity Enhancement |
|---|---|
| Para Nitro | Significant increase in cytotoxicity |
| Meta Nitro | Moderate increase |
| No Substituent | Baseline activity |
Research indicates that compounds with para-substituted nitro groups exhibit the highest levels of cytotoxicity against cancer cell lines .
Case Studies
- Study on Antiproliferative Effects : A library of oxadiazole derivatives was synthesized, including this compound. Results showed it had a CC50 value lower than that of doxorubicin against several cancer cell lines, marking it as a potential lead compound for further development .
- Fungicidal Activity Evaluation : In a comparative study against common fungal pathogens, this oxadiazole derivative demonstrated superior efficacy over traditional fungicides, highlighting its potential application in crop protection .
Q & A
Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole?
The synthesis typically involves cyclization reactions of hydrazide precursors. For example, a substituted phenylhydrazine derivative can react with a chloromethylating agent under acidic conditions. Key steps include:
- Hydrazide formation : Reacting 4-nitrobenzoic acid hydrazide with chloromethylating reagents (e.g., POCl₃ or thionyl chloride) to introduce the chloromethyl group.
- Cyclization : Using dehydrating agents like H₂SO₄ or polyphosphoric acid to form the 1,3,4-oxadiazole ring .
- Purification : Recrystallization from ethanol or chromatography for high-purity yields.
Example: In similar compounds, cyclization of 4-nitrophenyl-substituted hydrazides yielded oxadiazoles with >90% purity after recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H-NMR : Determines substituent positions (e.g., aromatic protons at δ 7.8–8.3 ppm for nitrophenyl groups) .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 275.06 for C₉H₅Cl₂N₃O₃) .
- Elemental analysis : Validates purity (e.g., %C, %H within ±0.3% of theoretical values) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Poor in polar solvents (water, ethanol); soluble in DMSO or DMF due to the aromatic and nitro groups .
- Stability : Degrades under prolonged UV exposure or high temperatures (>150°C). Store at 4°C in amber vials .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations at the B3LYP/6-311G(d,p) level can:
- Optimize geometry : Predict bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between oxadiazole and nitrophenyl groups .
- Frontier molecular orbitals (FMOs) : Determine HOMO-LUMO gaps (e.g., ~3.2 eV), indicating charge transfer potential .
- Electrostatic potential maps : Visualize electron-deficient regions (nitro groups) for reactivity analysis .
Validation: Experimental IR and NMR data align with DFT-predicted vibrational modes and chemical shifts .
Q. What strategies resolve contradictions in biological activity data between oxadiazole derivatives?
- Structure-activity relationship (SAR) studies : Compare substituent effects. For example:
- Dose-response assays : Use serial dilution (e.g., twofold dilutions) to determine precise MIC values and avoid false negatives .
- Statistical validation : Apply ANOVA to compare activity across derivatives (e.g., p < 0.05 for anticonvulsant effects in compound XIV vs. controls) .
Q. How does substitution at the oxadiazole 2- and 5-positions influence pharmacological activity?
- Antimicrobial activity : Chlorine at position 2 enhances lipophilicity, improving membrane penetration (e.g., MIC = 12.5 µg/mL against M. tuberculosis) .
- CNS activity : Dual nitro groups (positions 2 and 5) increase electron density, enhancing receptor binding (e.g., 75% seizure inhibition in murine models) .
Experimental design: Synthesize analogs with systematic substituent variations and test in standardized assays (e.g., forced swim test for antidepressants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
